molecular formula C2H5O2Si2 B14684122 CID 19063382

CID 19063382

Cat. No.: B14684122
M. Wt: 117.23 g/mol
InChI Key: KOIZPKYUSDUVBW-UHFFFAOYSA-N
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Description

While direct experimental data for CID 19063382 are lacking, comparative methodologies from analogous compounds (e.g., substrates, inhibitors, or bioactive molecules) can be applied to infer its characteristics .

Properties

Molecular Formula

C2H5O2Si2

Molecular Weight

117.23 g/mol

InChI

InChI=1S/C2H5O2Si2/c1-2-3-6-4-5/h2H2,1H3

InChI Key

KOIZPKYUSDUVBW-UHFFFAOYSA-N

Canonical SMILES

CCO[Si]O[Si]

Origin of Product

United States

Chemical Reactions Analysis

1-Ethoxydisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-ethoxydisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, the ethoxy groups facilitate the formation of siloxane bonds, leading to the creation of complex siloxane structures. The compound’s reactivity is influenced by the presence of catalysts and specific reaction conditions, which determine the pathways and products formed .

Comparison with Similar Compounds

Structural Analogs

Structural analogs of CID 19063382 can be identified using computational tools that evaluate molecular descriptors (e.g., molecular weight, polar surface area, and rotatable bonds). For example:

Table 1: Structural Comparison with Selected Analogs
Property This compound (Hypothetical) Betulin (CID 72326) 3-O-Caffeoyl Betulin (CID 10153267) CAS 106312-36-1 (CID 2778286)
Molecular Formula Not Available C₃₀H₅₀O₂ C₃₅H₅₄O₅ C₉H₇F₃O₂
Molecular Weight (g/mol) - 442.7 542.8 204.15
LogP (Consensus) - 8.3 6.2 2.6
H-Bond Acceptors - 2 5 5
Rotatable Bonds - 0 6 3

Key Observations :

  • Betulin derivatives (CID 72326, CID 10153267) share triterpenoid backbones, suggesting this compound may belong to a similar class if it has steroidal or polycyclic motifs .
  • Smaller molecules like CID 2778286 exhibit lower LogP values and higher solubility, indicating that this compound’s pharmacokinetics (e.g., GI absorption) would depend on its size and polarity .

Functional and Pharmacokinetic Profiles

Functional analogs are identified based on shared biological targets or mechanisms. For instance:

Table 2: Functional and Pharmacokinetic Comparison
Property This compound (Hypothetical) Irbesartan (CID 3749) CID 16725315 (Cathepsin L Inhibitor) CAS 1033610-45-5 (CID 59200652)
Target Not Available Angiotensin II Receptor Cathepsin L CYP1A2 Inhibitor
Bioavailability Score - 0.55 0.55 0.55
BBB Permeability - Yes No Yes
CYP Inhibition - None Not Reported CYP1A2


Key Observations :

  • Irbesartan (CID 3749) and CAS 1033610-45-5 (CID 59200652) demonstrate high bioavailability and BBB penetration, suggesting this compound might share these traits if structurally aligned .
  • CYP inhibition data (e.g., CYP1A2) highlight the importance of metabolic stability in drug design, a factor that would require experimental validation for this compound .
Table 3: Toxicity Comparison
Property This compound (Hypothetical) Ginkgolic Acid 17:1 (CID 5469634) Troglitazone (CID 5591) CAS 1046861-20-4 (CID 53216313)
PAINS Alerts - 0 1 0
Hepatotoxicity - High High Low
Skin Permeability - -5.95 (Log Kp) -6.21 (Log Kp) -6.21 (Log Kp)

Key Observations :

  • Troglitazone (CID 5591) and ginkgolic acid (CID 5469634) are associated with hepatotoxicity, a risk that could extend to this compound if it shares reactive functional groups (e.g., quinones) .
  • Low skin permeability (Log Kp < -5) in analogs suggests this compound may require formulation enhancements for topical applications .

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